![molecular formula C15H24N2O5 B2578610 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941870-28-6](/img/structure/B2578610.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H24N2O5 and its molecular weight is 312.366. The purity is usually 95%.
BenchChem offers high-quality N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are crucial structural units in numerous bioactive compounds, has been achieved through the nucleophilic ring-opening reaction of oxirane rings. This process led to the production of compounds including the mentioned chemical structure, showcasing its significance in the creation of bioactive frameworks (Santos et al., 2000).
Application in Peptide Synthesis
The compound has also found application in peptide synthesis. Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, which include similar structural motifs, have been synthesized and used as dipeptide synthons. This illustrates the compound's utility in constructing complex peptide structures, further highlighting its potential in pharmaceutical and synthetic organic chemistry (Suter et al., 2000).
Antischistosomal Drug Development
Furthermore, novel synthetic compounds with endoperoxide structures, closely related to the compound , have shown promising results against schistosomiasis. These compounds, through their action on juvenile stages of Schistosoma mansoni, highlight the potential of such chemical structures in developing new antiparasitic treatments. The mechanism involves targeting lysosome-like organelles, leading to the disruption and death of the worm (Yamabe et al., 2017).
Potential in Cancer Chemoprevention
Chemopreventive agents, including structurally related compounds, are being evaluated in animal models and human clinical trials for their efficacy in preventing cancer. This research underscores the broad potential of the compound's framework in contributing to cancer prevention strategies (Boone et al., 1990).
Contributions to Material Science
In material science, the synthesis of spiromonomers and their polymerization to create structurally well-defined poly(alkylene−carbonate−ketone)s has been documented. This application demonstrates the compound's relevance beyond pharmaceuticals, contributing to advancements in material science and engineering (Bolln et al., 1996).
properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c18-13(16-8-11-4-3-7-20-11)14(19)17-9-12-10-21-15(22-12)5-1-2-6-15/h11-12H,1-10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXWZMZLNMZBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide |
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